molecular formula C12H7ClFIO B8284275 2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol

2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol

Cat. No.: B8284275
M. Wt: 348.54 g/mol
InChI Key: ZYPAIIQRXVMJQL-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. 2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol is a high-value, multifunctional organic building block designed for advanced pharmaceutical and chemical research. This complex biphenyl derivative integrates three distinct halogen substituents—chloro, fluoro, and iodo—on a phenolic biphenyl scaffold, making it a highly versatile and valuable intermediate for constructing targeted molecular architectures. The primary research application of this compound is as a key synthetic intermediate in the discovery and development of novel active pharmaceutical ingredients (APIs). Its structure is particularly suited for use in cross-coupling reactions , where the iodine atom acts as an excellent leaving group. This enables the formation of new carbon-carbon bonds via powerful catalytic methods, such as the Suzuki-Miyaura reaction, to attach diverse aromatic and heteroaromatic systems. The presence of the phenolic hydroxyl group provides a handle for further functionalization, for example, through etherification or as a coordinating group. The chloro and fluoro substituents can be utilized in subsequent substitution reactions or to fine-tune the electronic properties and metabolic stability of the final target molecule. Compounds of this class are frequently investigated in the synthesis of potential therapeutics for oncology. The biphenyl core is a common structural motif in small-molecule inhibitors, and the strategic halogen placement allows researchers to systematically optimize drug candidates for enhanced potency and selectivity. Furthermore, the structural features of this molecule suggest its potential utility in the synthesis of complex antibody-drug conjugate (ADC) payloads . ADCs represent a frontier in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents . This compound could serve as a critical fragment in constructing such potent payloads, leveraging its halogenated structure for precise molecular assembly. Researchers will find this chemical invaluable for probing structure-activity relationships (SAR), developing new synthetic methodologies, and creating libraries of compounds for high-throughput biological screening.

Properties

Molecular Formula

C12H7ClFIO

Molecular Weight

348.54 g/mol

IUPAC Name

5-chloro-4-(3-fluorophenyl)-2-iodophenol

InChI

InChI=1S/C12H7ClFIO/c13-10-6-12(16)11(15)5-9(10)7-2-1-3-8(14)4-7/h1-6,16H

InChI Key

ZYPAIIQRXVMJQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2Cl)O)I

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol exhibit promising anticancer properties. For instance, derivatives of biphenyl compounds have been evaluated for their activity against various cancer cell lines. The National Cancer Institute (NCI) has protocols for assessing the cytotoxicity of such compounds, which often show significant inhibition of cell growth in vitro.

Compound Cell Line Tested GI50 (µM) TGI (µM)
This compoundA549 (Lung cancer)15.7250.68
4-Chloro-2-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (Brain cancer)65.12N/A
4-Chloro-2-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolNCI-H460 (Lung cancer)55.61N/A

These findings highlight the potential of biphenyl derivatives in developing new anticancer therapies.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects typically involves the inhibition of tubulin polymerization, which is crucial for mitosis. Molecular docking studies have shown that these compounds can effectively bind to the active sites on tubulin, disrupting normal cellular functions and leading to apoptosis in cancer cells .

Material Science Applications

Organic Electronics

Another significant application of this compound lies in organic electronics, particularly as a component in organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for use as a hole transport material.

Property Value
Absorption Maxima415 nm
Molar Absorptivity>28000 l/(mol·cm)

These properties indicate that the compound can effectively facilitate charge transport in OLEDs, enhancing their efficiency and performance .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and coupling reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study: Synthesis Protocol

A common synthesis route involves:

  • Starting Materials: Biphenyl derivatives and halogenating agents.
  • Reagents: Use of palladium catalysts for coupling reactions.
  • Conditions: Reactions are typically conducted under inert atmospheres to prevent unwanted side reactions.

The resulting compound is purified through recrystallization or chromatography techniques to achieve high purity levels suitable for biological testing .

Comparison with Similar Compounds

2-Chloro-3,6-difluorophenol ()

This compound shares structural similarities with the target molecule, including a phenol backbone and chlorine/fluorine substituents. However, it lacks the biphenyl framework and iodine. The 3,6-difluoro substitution in this compound likely increases its acidity compared to the target’s 3'-fluoro group due to electron-withdrawing effects. The absence of iodine reduces its molecular weight (MW: ~180 g/mol vs.

2-Chloro-3,6-difluorobenzoic Acid ()

As a benzoic acid derivative, this compound introduces a carboxylic acid group instead of a hydroxyl. The carboxylic acid enhances water solubility but reduces lipophilicity, limiting its membrane permeability compared to the target’s hydroxyl group. Its fluorine and chlorine substituents mirror the target’s halogenation pattern but in a monocyclic system .

Fluorinated Aromatic Heterocycles

2-Fluoro-5-(4-fluorophenyl)pyridine ()

This pyridine-based compound features fluorine substituents on both the aromatic ring and phenyl group. Unlike the target, it lacks hydroxyl and iodine substituents, reducing its polarity. The pyridine nitrogen enhances stability via resonance but may limit hydrogen-bonding interactions compared to the hydroxyl group in the target. highlights its role as a biological precursor, suggesting that the target’s iodine and hydroxyl groups could similarly facilitate drug design .

Multi-Halogenated Nitroaromatics

2-Chloro-3:5-dinitrobenzamide ()

This nitro-substituted benzamide demonstrates the effects of electron-withdrawing groups (EWGs). The nitro groups significantly reduce electron density, making the compound highly reactive toward nucleophilic substitution—a contrast to the target’s hydroxyl group, which is electron-donating. The chlorine at the 2-position aligns with the target’s substitution, but iodine’s larger atomic radius in the target may sterically hinder reactions .

Data Table: Key Comparative Properties

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol Cl, F, I, OH (biphenyl) ~370 High polarity, steric bulk, radiopharmaceutical potential Drug intermediates, imaging agents
2-Chloro-3,6-difluorophenol Cl, F (monocyclic) ~180 Moderate acidity, low molecular weight Agrochemicals, solvents
2-Fluoro-5-(4-fluorophenyl)pyridine F (pyridine and phenyl) ~207 Nitrogen stabilization, bioactivity Pharmaceutical precursors
2-Chloro-3:5-dinitrobenzamide Cl, NO₂ (benzamide) ~260 High reactivity, EWG dominance Explosives, dyes

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki reaction is widely employed for biphenyl synthesis. For this compound, coupling a 2-chloro-5-iodophenylboronic acid with a 3-fluorophenyl halide (e.g., bromide) under palladium catalysis achieves the biphenyl skeleton. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

  • Base : Na₂CO₃ or K₃PO₄ in a mixed solvent system (toluene/ethanol/water).

  • Temperature : 80–100°C for 12–24 hours.

Yield : 70–85% (estimated from analogous reactions).

Ullmann Coupling

For substrates sensitive to boronates, Ullmann coupling using copper(I) iodide and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) facilitates aryl-aryl bond formation. This method is less favored due to higher temperatures (120–150°C) and longer reaction times.

Regioselective Halogenation Strategies

Iodination via Electrophilic Aromatic Substitution

Iodine is introduced using a mixture of NaIO₃ and I₂ in concentrated H₂SO₄, as demonstrated in the synthesis of 2-chloro-4-fluoro-5-iodobenzoic acid. For biphenyl systems, this method requires activating groups (e.g., hydroxyl or methoxy) to direct iodination to the para position.

Reaction Conditions :

  • Reagents : NaIO₃ (0.2 eq), I₂ (0.35 eq), H₂SO₄ (conc.).

  • Temperature : 20–25°C for 8 hours.

  • Yield : 99% (for benzoic acid analogs).

Chlorination via Diazotization and Sandmeyer Reaction

Chlorine is introduced by treating an aniline precursor with NaNO₂/HCl to form a diazonium salt, followed by reaction with CuCl. This method is exemplified in the synthesis of 2-chloro-5-iodobenzoic acid:

Procedure :

  • Diazotization : 2-Amino-5-iodo ethyl benzoate is treated with HCl and NaNO₂ at 0–5°C.

  • Chlorination : The diazonium salt reacts with CuCl at 25–30°C, followed by hydrolysis to yield the chloro-iodo product.
    Yield : 92%.

Fluorination Techniques

Nucleophilic Aromatic Substitution

Fluorine is introduced via SNAr using KF or CsF in polar aprotic solvents (e.g., DMF or DMSO). The presence of electron-withdrawing groups (e.g., nitro or cyano) meta to the reaction site enhances reactivity.

Balz-Schiemann Reaction

For substrates resistant to SNAr, fluorination via diazonium tetrafluoroborate decomposition is viable. This method is less common due to safety concerns with HF byproducts.

Hydroxylation via TEMPO-Mediated Oxidation

The hydroxyl group at the 4-position is introduced using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and visible light irradiation. This method, adapted from RSC protocols, oxidizes biaryl thianthrenium salts to phenols:

Procedure :

  • Thianthrenium Salt Formation : React the biphenyl precursor with thianthrene in TFA.

  • Photochemical Hydroxylation : Irradiate with blue LEDs (450 nm) in the presence of TEMPO and Na₂HPO₄.
    Yield : 82% (for 2-fluorobiphenyl analogs).

Synthetic Route Integration and Optimization

A proposed stepwise synthesis integrates the above methods:

StepReactionConditionsYield
1Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, 80°C78%
2IodinationNaIO₃, I₂, H₂SO₄, 20°C, 8h99%
3ChlorinationNaNO₂, HCl, CuCl, 0–30°C92%
4HydroxylationTEMPO, blue LEDs, Na₂HPO₄82%

Critical Considerations :

  • Order of Halogenation : Iodination before chlorination avoids steric hindrance.

  • Protection Strategies : Methoxy protection of the hydroxyl group during halogenation prevents undesired oxidation.

Challenges and Alternative Approaches

Competing Directing Effects

The biphenyl system’s substituents create conflicting directing effects. For example, iodine’s ortho/para-directing nature may interfere with fluorine’s meta-directing preference. Computational modeling (e.g., DFT) is recommended to predict regioselectivity.

Solubility Issues

The compound’s low solubility in common solvents (e.g., DCM or EtOAc) necessitates polar aprotic solvents (DMF, DMSO) for later stages, complicating purification .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol, and what challenges arise during halogenation steps?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and coupling reactions. For example:

Halogenation : Introduce iodine at the 5-position of the biphenyl scaffold using electrophilic iodination (e.g., I₂ with HNO₃ as an oxidant).

Coupling : Use Suzuki-Miyaura cross-coupling to attach the 3'-fluoro substituent, employing a fluorinated boronic acid and a palladium catalyst .

  • Challenges :

  • Regioselectivity : Competing halogenation at adjacent positions may occur. Use steric or electronic directing groups (e.g., hydroxyl at position 4) to guide substitution .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to separate isomers, as noted in analogous halogenated aromatic systems .

    Table 1 : Example Reaction Conditions for Halogenated Biphenyl Derivatives

    StepReagents/ConditionsYield (%)Reference
    IodinationI₂, HNO₃, 80°C65–70
    Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O50–60

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical Techniques :

HPLC : Use a C18 column with UV detection (λ = 254 nm) and a methanol/water mobile phase to assess purity (>95%) .

NMR : Compare 1^1H and 13^{13}C spectra with computed chemical shifts (DFT calculations) to validate substitution patterns. For example, the hydroxyl proton (position 4) typically appears as a broad singlet at δ 5.5–6.0 ppm .

Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 378.910 (calculated for C₁₂H₆ClFIO).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

  • Methodological Answer :
  • Root Cause : Contradictions may arise from dynamic effects (e.g., hydrogen bonding) or residual solvents.
  • Strategies :

Variable-Temperature NMR : Perform experiments at –40°C to slow proton exchange and resolve splitting caused by hydroxyl group interactions .

2D NMR : Use HSQC and HMBC to correlate ambiguous signals with adjacent carbons, particularly for overlapping aromatic protons .

Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-Fluoro-4-(4-methylphenyl)phenol, CAS 906008-24-0) to identify consistent trends .

Q. What strategies optimize regioselectivity in the synthesis of polyhalogenated biphenyl derivatives?

  • Methodological Answer :
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -I) direct electrophilic substitution to meta/para positions. For example, the hydroxyl group at position 4 activates the ring for iodination at position 5 .
  • Steric Effects : Bulky substituents (e.g., -I) hinder halogenation at adjacent positions. Computational modeling (e.g., DFT) can predict favorable reaction sites .
  • Catalytic Systems : Use Pd-based catalysts with tailored ligands (e.g., SPhos) to enhance coupling efficiency in sterically crowded systems .

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

  • Methodological Answer :
  • Stability Tests :

Accelerated Degradation : Store samples in DMSO, MeOH, and H₂O at 25°C and 40°C for 30 days. Monitor decomposition via HPLC.

Findings : Polar aprotic solvents (e.g., DMSO) minimize hydrolysis of the C-I bond, whereas aqueous solutions promote degradation .

  • Recommendations : Store under inert atmosphere at –20°C in amber vials to prevent photolytic dehalogenation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Case Study : If the observed mp (e.g., 120–122°C) deviates from computational predictions (e.g., 130°C):

Purity Check : Reassess via DSC (differential scanning calorimetry) to detect impurities lowering the mp .

Polymorphism Screening : Perform X-ray crystallography to identify alternative crystal packing modes .

  • Documentation : Report both experimental and computational data, noting potential limitations in force-field parameters for halogenated systems .

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